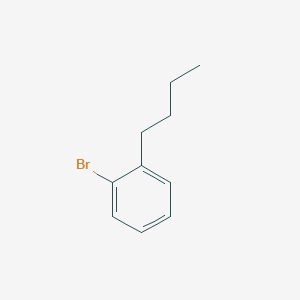

1-Bromo-2-butylbenzene

Description

Significance of Aryl Bromides in Modern Organic Chemistry Research

Aryl bromides are a class of organic compounds that hold significant importance in the field of synthetic organic chemistry. Their utility stems primarily from their role as versatile substrates in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-bromine bond in aryl bromides is weaker than a carbon-chlorine bond, making the bromine atom a good leaving group in various transformations. organic-chemistry.org

This reactivity profile makes aryl bromides essential precursors for numerous transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions. orgsyn.orglibretexts.org These reactions are fundamental in the synthesis of biaryls, complex pharmaceuticals, agrochemicals, and organic materials. scribd.com Aryl bromides are also used to prepare Grignard reagents, which are powerful nucleophiles widely used in organic synthesis. The ability to readily participate in these critical transformations solidifies the role of aryl bromides as indispensable tools for the construction of complex organic molecules. rsc.org

Unique Structural Attributes and Reactivity Implications of 1-Bromo-2-butylbenzene

The compound this compound is characterized by a specific arrangement of substituents on the benzene (B151609) ring: a bromine atom and a butyl group positioned adjacent (ortho) to each other. This ortho-substitution imparts unique structural and reactivity characteristics that distinguish it from its meta and para isomers.

The primary attribute is significant steric hindrance caused by the spatial bulk of the butyl group positioned next to the reactive C-Br bond. rsc.org This steric congestion can impede the approach of reagents to the bromine-bearing carbon, influencing the kinetics and feasibility of reactions. libretexts.org For instance, in palladium-catalyzed cross-coupling reactions, the steric bulk around the reaction center can make oxidative addition, a critical step in the catalytic cycle, more challenging. rsc.org Consequently, achieving efficient coupling with this compound often requires specialized catalysts with bulky ligands, such as AntPhos, or more forcing reaction conditions to overcome the steric barrier. rsc.org

Overview of Key Research Avenues for this compound Derivatives

A significant area of research involving this compound and similar ortho-alkylated aryl bromides is their application as precursors in the synthesis of polycyclic aromatic compounds, particularly fluorenones. organic-chemistry.orgresearchgate.net Fluorenones are a class of compounds with a tricyclic ketone structure that are of interest in materials science and medicinal chemistry due to their unique photochemical and biological properties. researchgate.net

One of the most direct methods for synthesizing substituted fluorenones is through the palladium-catalyzed carbonylative cyclization of ortho-halobiaryls. organic-chemistry.org However, a more streamlined approach involves a one-pot reaction using substrates like this compound. In this type of transformation, the aryl bromide is coupled with an arylboronic acid in the presence of a palladium catalyst and under a carbon monoxide (CO) atmosphere. This process facilitates a carbonylative multiple C-C bond formation, leading directly to the fluorenone architecture. organic-chemistry.org This synthetic strategy is valued for its efficiency and ability to construct the complex tricyclic system from readily available starting materials. organic-chemistry.orguni-muenchen.de

The table below outlines the typical components and conditions for this type of synthetic transformation.

| Component | Role/Type | Common Examples | Purpose in the Reaction |

|---|---|---|---|

| Aryl Bromide Substrate | Starting Material | This compound | Provides the foundational benzene ring and the reactive site (C-Br) for initial coupling. |

| Coupling Partner | Starting Material | Arylboronic Acids | Introduces the second aryl ring necessary for forming the biaryl intermediate. |

| Catalyst | Palladium Source | Pd(OAc)₂, Pd(dba)₂ | Facilitates the catalytic cycle, including oxidative addition and reductive elimination steps. |

| Carbonyl Source | Reagent | Carbon Monoxide (CO) Gas | Inserts a carbonyl group between the two aryl rings to form the ketone functionality of the fluorenone. |

| Base | Reagent | K₂CO₃, Cs₂CO₃ | Activates the boronic acid and neutralizes acid generated during the catalytic cycle. |

| Solvent | Reaction Medium | Toluene (B28343), Dioxane, DMF | Dissolves reagents and allows the reaction to proceed at an appropriate temperature. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-butylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVKWTASYVIROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Butylbenzene and Its Analogs

Established Synthetic Routes to Substituted Bromobenzenes

The preparation of substituted bromobenzenes like 1-bromo-2-butylbenzene relies on fundamental organic reactions, primarily electrophilic aromatic bromination and Friedel-Crafts alkylation. These methods provide the foundational steps for introducing bromine and alkyl groups onto an aromatic ring.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is a cornerstone of arene functionalization. uomustansiriyah.edu.iq In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. For bromination, molecular bromine (Br₂) is often used in conjunction with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. uomustansiriyah.edu.iq

Another common brominating agent is N-bromosuccinimide (NBS), which can be used under various conditions, sometimes with an acid promoter, to achieve regioselective monobromination of alkylbenzene substrates. sioc-journal.cnresearchgate.net The choice of brominating agent and reaction conditions can significantly influence the yield and selectivity of the desired brominated product.

The Sandmeyer reaction offers an alternative pathway to bromobenzenes, starting from anilines. This two-step process involves the diazotization of an aniline (B41778) derivative to form a diazonium salt, which is then displaced by a bromide ion, often from a copper(I) bromide salt. nih.govgoogle.com This method is particularly useful for introducing bromine at a specific position when direct bromination is not feasible or yields undesirable isomers.

Alkylation Precursors for Bromobenzene Synthesis

The Friedel-Crafts alkylation is a primary method for introducing alkyl groups onto a benzene ring. uomustansiriyah.edu.iqlibretexts.org This reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The catalyst facilitates the formation of a carbocation electrophile from the alkyl halide, which then attacks the benzene ring. uomustansiriyah.edu.iqcerritos.edu

For the synthesis of a precursor to this compound, one could envision the alkylation of benzene with a butyl halide. However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, especially with primary alkyl halides like 1-chlorobutane. The initially formed primary carbocation can rearrange to a more stable secondary carbocation, leading to the formation of sec-butylbenzene (B1681704) as a major product instead of n-butylbenzene. libretexts.org

Furthermore, the alkyl group introduced is an activating group, making the product more reactive than the starting material. This can lead to polyalkylation, where multiple alkyl groups are added to the ring. libretexts.orgmsu.edu To favor monoalkylation, a large excess of the aromatic compound is often used. msu.edu

An alternative to direct alkylation is the Friedel-Crafts acylation, followed by reduction. Acylation introduces an acyl group (-COR) onto the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. The resulting ketone is a deactivating group, which prevents further acylation. Subsequent reduction of the carbonyl group, for instance, through a Clemmensen or Wolff-Kishner reduction, yields the desired alkylbenzene. This two-step sequence avoids both carbocation rearrangements and polyalkylation.

Regioselectivity and Isomer Control in Synthetic Processes

A critical aspect of synthesizing disubstituted benzenes like this compound is controlling the position of the incoming substituent. The directing effects of the group already present on the ring and the steric hindrance it imposes are key factors in determining the final product distribution.

Directing Effects of Alkyl Substituents on Bromination

Alkyl groups, such as the butyl group, are classified as activating groups and ortho-, para-directors in electrophilic aromatic substitution. wikipedia.orgpressbooks.pub This means they increase the rate of reaction compared to benzene and direct incoming electrophiles primarily to the positions ortho and para to themselves. This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) formed during the reaction, particularly when the positive charge is located on the carbon bearing the alkyl group. msu.edustackexchange.com

The steric bulk of the alkyl group also plays a crucial role. While the methyl group in toluene (B28343) leads to a significant amount of the ortho-substituted product upon nitration, the much bulkier tert-butyl group strongly favors the para product due to steric hindrance at the ortho positions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The n-butyl group, being less bulky than a tert-butyl group, would be expected to yield a mixture of ortho and para isomers, with the para isomer generally predominating.

| Alkylbenzene | Ortho Product (%) | Meta Product (%) | Para Product (%) | Reference |

| Toluene (Nitration) | 58.5 | 4.5 | 37 | libretexts.org |

| t-Butylbenzene (Nitration) | 12 | 8.5 | 79.5 | stackexchange.com |

| t-Butylbenzene (Nitration) | 16 | 8 | 75 | libretexts.org |

Strategies for Ortho-Selectivity in Bromo-Alkylbenzene Formation

Achieving high ortho-selectivity in the bromination of alkylbenzenes can be challenging due to the inherent preference for the less sterically hindered para position. However, several strategies can be employed to favor the formation of the ortho isomer.

One approach involves the use of a blocking group. A large, temporary substituent, such as a tert-butyl group, can be introduced to block the para position. Subsequent bromination will then be directed to the available ortho positions. The blocking group can then be removed in a later step, a process known as transalkylation, to yield the desired ortho-substituted product. researchgate.net

Another strategy involves directed ortho-metalation (DoM). In this method, a directing group on the aromatic ring coordinates to an organometallic reagent, typically an organolithium species, directing deprotonation (and subsequent metalation) to the adjacent ortho position. The resulting ortho-lithiated species can then be quenched with an electrophilic bromine source to introduce a bromine atom specifically at that position. While highly effective, this method requires a suitable directing group to be present on the starting material.

The choice of brominating agent and reaction conditions can also influence the ortho/para ratio. For instance, some studies have shown that changing the solvent or using specific catalysts can alter the regioselectivity of bromination. lookchem.comresearchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods for the regioselective synthesis of substituted benzenes. Palladium-catalyzed cross-coupling reactions, for example, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high precision.

For the synthesis of this compound, one could envision a Suzuki or Negishi coupling reaction. This would involve coupling an ortho-bromophenylboronic acid derivative (or a related organometallic species) with a butyl electrophile, or conversely, coupling an ortho-butylphenylboronic acid derivative with a bromine source.

Furthermore, C-H activation has emerged as a powerful strategy for the direct functionalization of aromatic rings. A palladium-catalyzed C-H activation/bromination of butylbenzene (B1677000) could potentially offer a more direct and atom-economical route to this compound, provided that challenges in regioselectivity can be overcome. Research in this area aims to develop catalyst systems that can selectively target specific C-H bonds for functionalization. aablocks.com

Stereoselective and Enantioselective Synthesis Considerations

The synthesis of this compound does not inherently involve chirality if the butyl group is an n-butyl or isobutyl substituent. However, if the substituent is a sec-butyl group, as in 1-bromo-2-(sec-butyl)benzene, the benzylic carbon becomes a stereocenter, necessitating stereoselective or enantioselective synthetic approaches to obtain specific stereoisomers.

The principles for creating such chiral centers can be understood through methodologies applied to structurally related aryl halides. Palladium-catalyzed asymmetric carboamination reactions, for instance, represent a powerful tool for constructing heterocycles with quaternary carbon stereocenters from achiral starting materials. nih.gov In these reactions, an aryl bromide is coupled with a substrate containing an alkene and an amine. The choice of a chiral phosphine (B1218219) ligand, such as (S)-Siphos-PE, is crucial for inducing high levels of enantioselectivity. nih.gov While exploring the synthesis of tetrahydroquinolines, the coupling of aniline derivatives with various aryl bromides was investigated. nih.gov Although this specific transformation was tested with 1-bromo-4-tert-butylbenzene, the underlying principle is directly applicable to the synthesis of chiral molecules from analogs like 1-bromo-2-(sec-butyl)benzene. nih.gov

Another avenue for enantioselective synthesis is through biocatalysis. The enzyme nitrobenzene (B124822) dioxygenase (NBDO) has been shown to perform enantioselective oxidation of aromatic sulfides. oup.comresearchgate.net Through protein engineering and site-directed mutagenesis, the activity and enantioselectivity of NBDO can be significantly improved. For example, mutations at specific residues in the α-hydroxylase subunit of the enzyme enhanced its ability to selectively oxidize substrates like 4-chlorophenyl methyl sulfide (B99878) and 4-bromophenyl methyl sulfide, yielding chiral sulfoxides with high enantiomeric excess. researchgate.net This enzymatic approach highlights a pathway for introducing chirality into molecules that could be adapted for precursors or derivatives of this compound.

Flow Chemistry and Scalability in Laboratory Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of aryl halides and their derivatives, including improved safety, consistency, and scalability. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or rapid reactions like organometallic chemistry.

A prime example of this is the generation and subsequent reaction of aryllithium species from aryl bromides. In a laboratory setting, a flow microreactor system can be constructed using micromixers and microtube reactors. rsc.org The lithium-bromine exchange, a foundational step in many syntheses, can be performed rapidly and efficiently. For instance, a solution of an aryl bromide in a solvent like THF can be mixed with a solution of an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) in a micromixer. The resulting aryllithium species is then immediately mixed with an electrophile in a second mixer downstream. rsc.org This process minimizes the decomposition of the often-unstable organometallic intermediate.

The scalability of such a process is a key advantage. Increasing the throughput from a laboratory scale to a larger production scale can be achieved by either operating the flow system for a longer duration, increasing the flow rates, or by "numbering-up" – running multiple flow reactors in parallel. This approach avoids the significant challenges associated with heat transfer and mixing in large batch reactors.

Below is a data table illustrating typical parameters for the first two steps of a flow synthesis involving an aryl bromide, based on a reported procedure for the synthesis of arylboronic esters. rsc.org

| Parameter | Reactor 1 (Lithiation) | Reactor 2 (Borylation) |

|---|---|---|

| Reactants | Aryl Bromide (0.10 M in THF), nBuLi (0.40 M in Hexane) | Aryllithium solution, Trimethoxyborane (0.20 M in THF) |

| Flow Rate (Aryl Bromide) | 6.0 mL/min | N/A |

| Flow Rate (nBuLi) | 1.5 mL/min | N/A |

| Flow Rate (Borane) | N/A | 3.0 mL/min |

| Reactor Type | Microtube Reactor | Microtube Reactor |

| Reactor Dimensions | ϕ = 500 μm, L = 3.5 cm | ϕ = 1000 μm, L = 50 cm |

| Residence Time (tR) | 0.055 s | 2.1 s |

Methodological Advancements in Aryl Halide Synthesis

The functionalization of aryl halides is a cornerstone of modern organic synthesis, and continuous advancements provide more efficient and versatile methods for creating complex molecules from precursors like this compound. These methods primarily revolve around transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Reactions: Palladium catalysis remains the most prominent tool for aryl halide functionalization.

Cyanation: The synthesis of benzonitriles from aryl halides via palladium-catalyzed cyanation has become a popular and efficient method. rsc.orgrsc.org Modern catalytic systems can tolerate a wide variety of functional groups and can be used with different aryl halides (X = I, Br, Cl). rsc.org The use of ligands like dppf with a Pd₂(dba)₃ catalyst source is common for these transformations. rsc.org

Borylation: The Miyaura borylation reaction, which converts aryl halides into arylboronic acids or esters, is fundamental for subsequent Suzuki-Miyaura cross-coupling reactions. Advances in this area include the development of highly active palladium catalysts with specialized phosphine or N-heterocyclic carbene (NHC) ligands that can effectively catalyze the borylation of even sterically hindered or challenging substrates. scispace.com

Copper-Catalyzed Reactions: Copper catalysis has gained significant attention as a more economical and less toxic alternative to palladium for certain transformations. bohrium.com

Amination: Copper-catalyzed amination of aryl halides (a modern variation of the Ullmann condensation) is a versatile method for forming C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds. bohrium.com Research has focused on developing new ligands and conditions to improve reaction scope and efficiency, allowing for the coupling of aryl halides with a wide range of amines, including ammonia (B1221849) and alkylamines. bohrium.com

Direct C-H Arylation: A more recent and atom-economical advancement is the direct C-H arylation, which couples an aryl halide with a C-H bond of another (hetero)aromatic compound. This approach avoids the pre-functionalization step of creating an organometallic or boronic acid reagent. beilstein-journals.org Palladium catalysts are often used, and research is focused on achieving high selectivity, especially in complex molecules with multiple C-H bonds. beilstein-journals.org

The table below summarizes some of these advanced methodologies.

| Methodology | Typical Catalyst System | Bond Formed | Key Advantages & Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cyanation | Pd₂(dba)₃ / dppf | Aryl-CN | High functional group tolerance; applicable to Ar-Cl, Ar-Br, Ar-I. | rsc.orgrsc.org |

| Palladium-Catalyzed Borylation | Pd(dba)₂ / phosphine ligands | Aryl-B(OR)₂ | Creates versatile boronic ester intermediates for Suzuki coupling. | scispace.com |

| Copper-Catalyzed Amination | Cu(I) or Cu(II) salts with ligands | Aryl-NR₂ | Economical alternative to palladium for C-N bond formation. | bohrium.com |

| Direct C-H Arylation | Pd(OAc)₂ / phosphine or NHC ligands | Aryl-Aryl' | High atom economy; avoids pre-functionalization of one coupling partner. | beilstein-journals.org |

Reactivity and Transformational Chemistry of 1 Bromo 2 Butylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 1-bromo-2-butylbenzene, the choice of catalyst, ligand, and reaction conditions is critical to overcoming the steric challenge posed by the ortho-butyl group.

Palladium catalysis is a cornerstone of cross-coupling chemistry, with the Suzuki-Miyaura and Heck reactions being two of the most prominent methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the activated organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org For a sterically hindered substrate like this compound, the initial oxidative addition step can be slow. To facilitate this, bulky and electron-rich phosphine (B1218219) ligands are often employed. nih.gov

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of this compound to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. nih.gov A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.govyoutube.com The regioselectivity and efficiency of the Heck reaction can be influenced by the steric bulk near the bromine atom.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 2-Butylbiphenyl |

| Heck | n-Butyl acrylate | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | Substituted cinnamate (B1238496) ester |

This table presents representative conditions for palladium-catalyzed cross-coupling reactions applicable to sterically hindered aryl bromides.

As a more earth-abundant and economical alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling reactions. nyu.edu Nickel catalysts can activate traditionally less reactive bonds and are often more tolerant of alkyl coupling partners. squarespace.com The catalytic cycles for nickel can be more varied than those for palladium, with Ni(0), Ni(I), Ni(II), and Ni(III) oxidation states being accessible. nyu.edusquarespace.com

Nickel-catalyzed reactions can proceed through two-electron pathways (oxidative addition/reductive elimination) similar to palladium or via single-electron transfer (SET) mechanisms involving radical intermediates. squarespace.comnih.gov These radical pathways can be particularly effective for coupling sterically congested substrates. nyu.edu For example, in a cross-electrophile coupling, a Ni(I) species can activate an aryl bromide via oxidative addition and an alkyl bromide via a radical process, enabling the formation of a new C(sp²)-C(sp³) bond. nih.govnih.gov

| Coupling Type | Coupling Partners | Catalyst/Ligand | Reductant | Solvent | Product Type |

| Suzuki-type | Arylboronic acid | NiBr₂ | - | 1,4-Dioxane | Biaryl |

| Cross-Electrophile | Primary alkyl bromide | NiBr₂ / Bidentate Pybox | Mn | NMP | Alkylated arene |

This table illustrates typical systems for nickel-catalyzed cross-coupling of aryl bromides. nih.govchemistryviews.org

Mechanistic studies suggest that for some nickel-catalyzed reductive cross-couplings, the catalytic cycle may involve a Ni(0)/Ni(II)/Ni(I)/Ni(III) pathway. oaepublish.com The oxidative addition of the aryl halide to a Ni(0) species is often a key step, forming a Ni(II) intermediate that can then participate in further catalytic transformations. oaepublish.com

Cobalt represents another inexpensive, first-row transition metal that can effectively catalyze cross-coupling reactions. researchgate.net Cobalt-based systems are particularly useful for coupling aryl bromides with organometallic reagents like alkyl Grignard reagents and organozinc compounds. oup.comresearchgate.net These reactions often proceed under mild conditions and can tolerate a wide array of sensitive functional groups without the need for complex or expensive ligands. researchgate.netresearchgate.net

For instance, simple cobalt salts like cobalt(II) chloride, sometimes in the presence of N-heterocyclic carbene (NHC) ligands, can catalyze the efficient coupling of aryl bromides with primary alkyl Grignard reagents. oup.com Cobalt catalysts have also been developed for Suzuki-type biaryl couplings, demonstrating that cobalt can serve as a viable alternative to palladium for C(sp²)-C(sp²) bond formation. nih.gov

| Coupling Partner | Catalyst System | Additive | Solvent | Product Type |

| Alkyl Grignard Reagent | CoCl₂ / NHC Ligand | TMPDA | THF | Alkylated Arene |

| Arylboronic Pinacolate Ester | Co Pre-catalyst / NHC Ligand | nBuLi | Not Specified | Biaryl |

This table provides examples of cobalt-mediated cross-coupling reactions involving aryl bromides. oup.comnih.gov

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for developing sustainable chemical processes. researchgate.net Iron-catalyzed cross-coupling reactions have matured into a reliable synthetic tool, valued for their low cost and operational simplicity. researchgate.net These transformations often involve radical pathways and are particularly well-suited for forming C(sp²)-C(sp³) bonds by coupling aryl halides with alkyl Grignard reagents (Kumada coupling). mdpi.com

While iron-catalyzed Suzuki-Miyaura reactions for biaryl synthesis have been more challenging to develop, recent advances have shown that simple iron catalysts with NHC ligands can be effective. whiterose.ac.uk A key challenge in these systems is often the transmetalation step rather than the activation of the C-Br bond. whiterose.ac.uk The use of iron catalysis aligns with the principles of green chemistry by reducing reliance on precious metals.

| Reaction Type | Coupling Partners | Catalyst System | Base/Additive | Solvent |

| Kumada | Alkyl Grignard Reagent | FeCl₃ / TMEDA | - | THF/NMP |

| Suzuki-Miyaura | Arylboronic Ester | Iron Pre-catalyst / NHC Ligand | Organolithium Reagent | Not Specified |

This table showcases examples of sustainable iron-catalyzed cross-coupling reactions applicable to aryl halides. researchgate.netwhiterose.ac.uk

The success of transition metal-catalyzed cross-coupling reactions, especially with challenging substrates like this compound, is heavily dependent on the design of the ancillary ligand. youtube.com Ligands stabilize the metal center, modulate its electronic properties, and control the steric environment around it, thereby influencing reaction rates, selectivity, and catalyst stability.

For palladium-catalyzed reactions involving sterically hindered aryl bromides, bulky and electron-rich monodentate phosphine ligands have proven to be exceptionally effective. youtube.com The Buchwald biaryl phosphine ligands (e.g., SPhos, RuPhos, t-BuXPhos) and related systems developed by Fu and Beller are designed to promote the challenging oxidative addition step and facilitate the final reductive elimination, leading to higher yields and faster reactions. nih.govyoutube.comnih.gov The large steric footprint of these ligands helps to create a coordinatively unsaturated, highly reactive L-Pd(0) species that is crucial for initiating the catalytic cycle. youtube.com

For first-row transition metals like nickel, cobalt, and iron, N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands. oup.comnih.gov NHCs are strong σ-donors that form robust bonds with the metal center, preventing catalyst decomposition while promoting catalytic activity. The modular nature of NHCs allows for fine-tuning of their steric and electronic properties to optimize performance for specific transformations.

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction is generally inefficient for unactivated aryl halides like this compound. The classical addition-elimination mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. youtube.com Since this compound lacks such activating groups, it is largely unreactive towards the addition-elimination SNAr pathway under standard conditions.

An alternative mechanism, the elimination-addition pathway, can occur under forcing conditions, such as in the presence of a very strong base like sodium amide (NaNH₂). This process involves the elimination of HBr to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to one of the carbons of the strained triple bond. The presence of the ortho-butyl group would likely influence the regioselectivity of the nucleophile's subsequent attack on the benzyne intermediate.

Organometallic Reagent Interventions

The bromine atom in this compound provides a handle for the formation of highly reactive organometallic intermediates, which are pivotal in the synthesis of a wide array of derivatives.

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 2-butylphenylmagnesium bromide. adichemistry.com This transformation involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com The surface of the magnesium metal often requires activation, which can be achieved by the addition of a small amount of iodine or by using highly reactive Rieke magnesium. adichemistry.com

The resulting Grignard reagent is a potent nucleophile and a strong base. adichemistry.commnstate.edu The carbon atom bound to magnesium is highly carbanionic in character, making it reactive towards a wide range of electrophiles. mnstate.edu For instance, it readily reacts with water and alcohols in protonolysis reactions to form butylbenzene (B1677000). mnstate.educhemguide.co.uk Its synthetic utility is most prominently demonstrated in its reactions with carbonyl compounds. With aldehydes and ketones, it undergoes nucleophilic addition to form secondary and tertiary alcohols, respectively. mnstate.educhemguide.co.uk The reaction with carbon dioxide, followed by an acidic workup, yields 2-butylbenzoic acid. adichemistry.comchemguide.co.uk

| Electrophile | Product | Reaction Type |

|---|---|---|

| Water (H₂O) | Butylbenzene | Protonolysis |

| Formaldehyde (CH₂O) | (2-Butylphenyl)methanol | Nucleophilic Addition |

| Acetone ((CH₃)₂CO) | 2-(2-Butylphenyl)propan-2-ol | Nucleophilic Addition |

| Carbon Dioxide (CO₂) | 2-Butylbenzoic acid | Carboxylation |

Lithium-halogen exchange is a powerful method for the generation of organolithium reagents from organic halides. harvard.edu Treating this compound with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid exchange of the bromine atom for a lithium atom. researchgate.net This reaction forms 2-butylphenyllithium and the corresponding alkyl bromide. researchgate.net The equilibrium of this reaction is generally driven by the formation of the more stable organolithium species. harvard.eduresearchgate.net Aryllithium reagents are generally more stable than alkyllithium reagents. researchgate.net

2-Butylphenyllithium is a highly reactive intermediate that can be utilized in a variety of subsequent transformations. Similar to Grignard reagents, it is a strong nucleophile and can react with a wide range of electrophiles. These reactions are often carried out in situ. For example, quenching the reaction mixture with an aldehyde or ketone will yield the corresponding alcohol.

Electrophilic Aromatic Substitution (EAS) on Derived Systems

While the primary focus is on the reactivity of this compound itself, understanding the influence of its constituent groups is crucial when considering electrophilic aromatic substitution (EAS) on systems derived from it, such as butylbenzene.

In electrophilic aromatic substitution reactions, the substituents already present on the benzene (B151609) ring dictate the position of the incoming electrophile. libretexts.org The butyl group is an alkyl group, which is generally considered to be an activating group and an ortho-, para-director. stackexchange.com This directing effect is a result of two main factors:

Inductive Effect : Alkyl groups are electron-donating through the sigma bond network, which enriches the electron density of the aromatic ring and stabilizes the positively charged intermediate (arenium ion) formed during EAS. libretexts.orgstackexchange.com

Hyperconjugation : This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the benzene ring, further stabilizing the arenium ion. stackexchange.comstackexchange.com

However, the steric bulk of the butyl group plays a significant role in the regioselectivity of the reaction. Due to its size, the butyl group can hinder the approach of the electrophile to the ortho positions. Consequently, electrophilic substitution on butylbenzene tends to favor the para-substituted product over the ortho-substituted product. stackexchange.com

| Effect | Description | Influence on Reactivity | Influence on Regioselectivity |

|---|---|---|---|

| Inductive Effect | Electron-donating through σ-bonds | Activating | Ortho, Para-directing |

| Hyperconjugation | Electron delocalization from C-H σ-bonds | Activating | Ortho, Para-directing |

| Steric Hindrance | Physical blocking by the butyl group | Decreases rate of ortho-substitution | Favors Para-substitution |

Halogenation and Other Electrophilic Functionalizations of Analogues

The introduction of additional functional groups onto the aromatic ring of this compound analogues via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing bromo and alkyl substituents. In these disubstituted systems, the interplay between the activating, ortho-, para-directing alkyl group and the deactivating, ortho-, para-directing bromine atom dictates the regioselectivity of the reaction.

Generally, alkyl groups are considered activating because they donate electron density to the benzene ring, making it more nucleophilic and reactive towards electrophiles. Conversely, halogens like bromine are deactivating due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions through resonance. When both are present, the activating group's influence typically dominates the reaction's regiochemical outcome.

For a compound like 1-bromo-2-alkylbenzene, the potential sites for electrophilic attack are the C4 and C6 positions (ortho and para to the alkyl group) and the C3 and C5 positions. Steric hindrance from the butyl group adjacent to the C3 position can influence the accessibility of this site to incoming electrophiles. Consequently, substitution is often favored at the less sterically hindered C4 (para) position.

Electrophilic halogenation, such as bromination or chlorination, requires a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) to polarize the halogen molecule, thereby generating a potent electrophile. studymind.co.uklibretexts.org

| Reaction | Reagents | Catalyst | Typical Product |

|---|---|---|---|

| Bromination | Br₂ | FeBr₃ or AlBr₃ | Brominated Aromatic Ring |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Chlorinated Aromatic Ring |

Functionalization of the Alkyl Side Chain (Benzylic Transformations)

Beyond reactions on the aromatic nucleus, the butyl side chain of this compound provides opportunities for chemical modification, particularly at the benzylic position—the carbon atom directly attached to the benzene ring. libretexts.org This position exhibits unique reactivity due to its proximity to the aromatic system. libretexts.org

Oxidation and Other Functional Group Interconversions on the Alkyl Chain

The alkyl side chain can be modified through oxidation, particularly at the benzylic carbon. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidatively cleave the alkyl chain at the benzylic position, provided a benzylic hydrogen is present. libretexts.orgmasterorganicchemistry.com This reaction typically converts the entire alkyl substituent into a carboxylic acid group. For this compound, this transformation would result in the formation of 2-bromobenzoic acid. chemistrysteps.com

| Oxidizing Agent | Conditions | Resulting Functional Group |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Heat, often under basic or acidic conditions | Carboxylic Acid |

| Chromic Acid (H₂CrO₄) | Typically generated in situ from Na₂Cr₂O₇ and H₂SO₄ | Carboxylic Acid |

Furthermore, the benzylic bromide produced via selective bromination (as described in 3.5.1) serves as a versatile intermediate for various functional group interconversions. gla.ac.uk As a benzylic halide, it is reactive in both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. gla.ac.uk This allows for the introduction of a wide array of functional groups at the benzylic position, including hydroxyls (-OH), alkoxides (-OR), nitriles (-CN), and azides (-N₃), significantly expanding the synthetic utility of the original compound.

Theoretical and Computational Investigations of 1 Bromo 2 Butylbenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-2-butylbenzene. These methods allow for a detailed examination of the molecule's electronic landscape, which is crucial for predicting its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of organic molecules. For substituted benzenes like this compound, DFT calculations can predict the regioselectivity of electrophilic aromatic substitution reactions. By calculating the energies of the intermediate carbocations (Wheland intermediates) formed during reactions like nitration or halogenation, the preferred sites of attack can be determined. The butyl group, being an ortho-, para-director, and the bromo group, also an ortho-, para-director (though deactivating), create a complex interplay of electronic and steric effects that DFT can effectively model. masterorganicchemistry.com

Computational studies on similar substituted benzenes have demonstrated that DFT, using functionals like B3LYP or ωB97X-D, can accurately predict reaction barriers and thermodynamic parameters. rsc.orgicm.edu.pl For this compound, DFT calculations would likely show a preference for substitution at the para position to the butyl group due to reduced steric hindrance compared to the ortho positions.

Table 1: Calculated Relative Energies of Wheland Intermediates for Electrophilic Attack on this compound (Hypothetical DFT Data)

| Position of Attack | Relative Energy (kcal/mol) |

| ortho to Butyl | +2.5 |

| meta to Butyl | +8.0 |

| para to Butyl | 0.0 |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org For this compound, the distribution and energy of the HOMO are key to understanding its reactions with electrophiles. The HOMO will be most localized on the benzene (B151609) ring, with the largest coefficients on the carbon atoms that are most nucleophilic.

FMO analysis would indicate that the positions ortho and para to the electron-donating butyl group have the largest HOMO coefficients, making them the most likely sites for electrophilic attack. acs.orgnih.gov Conversely, in reactions with nucleophiles, the LUMO distribution would highlight the most electrophilic sites. For large and complex molecules, the delocalized nature of canonical molecular orbitals can sometimes make FMO analysis challenging. nih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling provides a powerful lens through which to view the intricate details of reaction mechanisms, offering insights that are often inaccessible through experimental means alone.

A crucial aspect of mechanistic studies is the characterization of transition states (TS). Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound. For instance, in a Suzuki coupling reaction, DFT could be employed to model the oxidative addition, transmetalation, and reductive elimination steps, identifying the rate-determining step and the structures of all intermediates and transition states. acs.org

Analysis of the reaction pathway involves mapping the potential energy surface connecting reactants, intermediates, transition states, and products. This provides a comprehensive understanding of the reaction's energetic landscape and the factors that control its rate and selectivity.

The butyl group at the ortho position in this compound introduces significant steric hindrance, which can profoundly influence its reactivity. The rotation of the butyl group around the C-C bond connecting it to the benzene ring leads to different conformations, each with a unique steric profile. mdpi.comutdallas.edu Computational conformational analysis, often performed using molecular mechanics or DFT, can identify the lowest energy conformers and the rotational barriers between them. rsc.org

Simulation of Reaction Dynamics and Solvent Effects

To gain a more complete picture of chemical reactions, it is essential to consider the dynamic nature of molecules and the influence of their environment.

The simulation of reaction dynamics goes beyond the static picture provided by potential energy surfaces. Methods like ab initio molecular dynamics (AIMD) can simulate the actual trajectories of atoms as a reaction proceeds, providing insights into the dynamic effects that can influence reaction outcomes.

Solvent effects can be modeled either implicitly, by treating the solvent as a continuous dielectric medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. numberanalytics.commdpi.com For reactions involving charged intermediates or transition states, explicit solvent models are often necessary to accurately capture the specific interactions between the solute and solvent molecules. chemrxiv.org The choice of solvent can dramatically alter reaction rates and even the mechanism itself, and computational models are invaluable for predicting and understanding these effects. rsc.org

Predictive Modeling for Novel Transformations

The discovery of novel chemical transformations has traditionally relied on a combination of chemical intuition, mechanistic understanding, and extensive experimental screening. However, the advent of sophisticated computational tools has introduced a paradigm shift, allowing for the in silico prediction and rational design of new reactions. Predictive modeling for this compound focuses on leveraging theoretical chemistry and data-driven algorithms to identify promising, yet untested, reaction pathways, thereby accelerating discovery and minimizing resource-intensive laboratory work. These predictive efforts primarily fall into two categories: physics-based quantum chemical calculations and data-driven machine learning models.

Quantum Chemical Approaches

At its core, the reactivity of this compound is governed by its electronic structure and the energetic landscape of its potential reactions. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful framework for exploring this landscape. By solving approximations of the Schrödinger equation, DFT can calculate the energies of molecules and transition states, offering deep insights into reaction feasibility and selectivity.

For this compound, DFT models can be employed to:

Map Potential Energy Surfaces: For a proposed transformation, such as a novel cross-coupling reaction or a C-H activation event, DFT can map the entire reaction pathway from reactants to products, identifying intermediates and the all-important transition states.

Predict Activation Barriers: The energy difference between the reactants and the highest-energy transition state (the activation energy, ΔG‡) is a critical predictor of reaction rate. By calculating and comparing these barriers for multiple competing pathways, researchers can predict which transformation is most likely to occur under kinetic control. For instance, one could computationally screen a library of potential coupling partners to identify those with the lowest activation barriers for reaction at the C-Br bond.

Elucidate Regioselectivity: The butyl and bromo substituents direct further reactions on the benzene ring. DFT calculations can precisely quantify the electronic and steric effects influencing electrophilic aromatic substitution, predicting the most probable site of attack by comparing the energies of the sigma-complex intermediates for ortho, meta, and para positions relative to the existing groups.

To illustrate this, consider a hypothetical DFT study screening potential transformations for this compound. The calculated activation energies can guide the selection of the most promising reactions for experimental validation.

| Proposed Transformation | Reaction Type | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Feasibility |

|---|---|---|---|

| Reaction with Phenylboronic acid | Suzuki Coupling | 22.5 | High |

| Reaction with Aniline (B41778) | Buchwald-Hartwig Amination | 24.1 | High |

| Reaction with Nitronium ion (NO₂⁺) at C4 | Electrophilic Substitution | 19.8 | Very High |

| Reaction with Nitronium ion (NO₂⁺) at C6 | Electrophilic Substitution | 26.3 | Moderate |

| Direct C-H activation at Butyl chain (β-position) | C-H Functionalization | 35.7 | Low |

Data-Driven Machine Learning Models

While DFT excels at analyzing specific, proposed mechanisms, machine learning (ML) offers a complementary, data-driven approach. These models learn from vast datasets of known chemical reactions to predict the outcomes of new reactant combinations. mit.edubohrium.com A typical workflow involves training a neural network or other algorithm on millions of reactions extracted from chemical literature and patents. nih.gov

When applied to this compound, ML models can predict novel transformations by:

Product Prediction: Given this compound and a set of novel reactants and reagents, a trained ML model can predict the most likely product structure(s). stanford.edu It does this by recognizing patterns in how similar functional groups and molecular scaffolds have reacted in the training data. The model can provide a ranked list of potential products, allowing chemists to focus on the most probable outcomes. acs.org

Reaction Condition Recommendation: Beyond the product, ML can also suggest the optimal conditions (catalyst, solvent, temperature) to achieve a desired transformation. nih.gov This is particularly valuable for complex reactions like transition-metal-catalyzed cross-couplings, where the choice of ligand and base is often non-intuitive. nih.govprinceton.edu

Quantitative Structure-Reactivity Relationships (QSRR): QSRR models build a mathematical relationship between molecular descriptors (numerical representations of a molecule's properties) and its reactivity. wikipedia.org For this compound, descriptors encoding its steric bulk, electronic properties (e.g., Hammett parameters), and bond dissociation energies could be used as input to a QSRR model to predict its reaction rate or yield in a class of transformations, such as C-N coupling reactions. princeton.edu

The output of a hypothetical product prediction model for a novel reaction of this compound with a previously untested reagent is shown below.

| Rank | Predicted Product Structure | Model Confidence Score | Plausible Reaction Type |

|---|---|---|---|

| 1 | 2-butyl-1,1'-biphenyl | 0.89 | Cross-Coupling |

| 2 | Benzene | 0.06 | Hydrodebromination |

| 3 | 1-Butylbenzene | 0.03 | Reductive Coupling |

| 4 | No Reaction | 0.01 | N/A |

Strategic Applications in Complex Organic Molecule Synthesis

1-Bromo-2-butylbenzene as a Versatile Synthetic Building Block

This compound has emerged as a crucial intermediate in organic synthesis, valued for its specific reactivity that allows for the strategic construction of complex molecular architectures. The presence of the bromine atom provides a reactive site for a variety of cross-coupling reactions, while the ortho-butyl group introduces steric influence and modulates the electronic properties of the aromatic ring. This combination makes it a powerful tool for chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision. Its utility is particularly pronounced in reactions where controlled bond formation is paramount, serving as a foundational component for more elaborate structures.

The synthesis of biaryl compounds, which are prevalent in pharmaceuticals, natural products, and functional materials, is a cornerstone of modern organic chemistry. nih.govfiveable.me this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions aimed at constructing these motifs. nih.gov The Suzuki-Miyaura coupling, in particular, is a widely employed method where this compound reacts with an organoboron species, such as an arylboronic acid or ester, to form a new carbon-carbon bond between the two aromatic rings. fiveable.mewikipedia.orglibretexts.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov

The general scheme for a Suzuki-Miyaura reaction involving this compound is as follows:

This compound + Arylboronic acid → 2-Butylbiphenyl derivative + HBr + Boric acid

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, base, and solvent. nih.govresearchgate.net Different palladium catalysts and ligands can be employed to optimize the yield and selectivity for specific biaryl targets. nih.govorganic-chemistry.org

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions used in biaryl synthesis:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Good to Excellent |

| This compound | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | High |

| This compound | Naphthalene-2-boronic acid | CataXCium A Pd G3 | K₃PO₄ | THF/Water | Excellent |

This table represents typical conditions and yields may vary based on specific substrates and precise reaction parameters. nih.govnih.gov

The Heck reaction offers another powerful route to functionalized biaryls and related structures. organic-chemistry.orgmasterorganicchemistry.com This palladium-catalyzed reaction couples this compound with an alkene, forming a new carbon-carbon bond and introducing further structural complexity. nih.govlibretexts.org

Beyond biaryl synthesis, this compound is integral to various other carbon-carbon bond-forming strategies. A primary example is its conversion into a Grignard reagent, 2-butylphenylmagnesium bromide. wvu.edumnstate.edu This is achieved by reacting this compound with magnesium metal in an anhydrous ether solvent. sigmaaldrich.comchemguide.co.uk

Reaction to form Grignard Reagent:

This compound + Mg --(anhydrous ether)--> 2-Butylphenylmagnesium bromide

The resulting organomagnesium compound is a potent nucleophile and a strong base. mnstate.edusigmaaldrich.com It readily reacts with a wide array of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, leading to the synthesis of secondary and tertiary alcohols. wvu.edu This versatility allows for the introduction of diverse functional groups and the extension of carbon chains.

Another important transformation is the lithium-halogen exchange, typically achieved by treating this compound with an organolithium reagent like n-butyllithium at low temperatures. researchgate.net This generates the highly reactive 2-butylphenyllithium intermediate. This aryllithium species can then react with various electrophiles in a manner similar to Grignard reagents, providing an alternative pathway for C-C bond formation. researchgate.net This method is particularly useful when the conditions for Grignard reagent formation are not suitable. researchgate.net

Precursor to Advanced Aromatic and Heteroaromatic Systems

The strategic placement of the bromo and butyl groups on the benzene (B151609) ring makes this compound a valuable precursor for synthesizing more complex and larger ring systems. Through carefully designed reaction sequences, it can be elaborated into polycyclic structures that are otherwise difficult to access.

This compound can serve as a starting material for the synthesis of polyaromatic hydrocarbons (PAHs). One strategy involves intramolecular cyclization reactions. ugent.be Following an initial carbon-carbon bond-forming reaction at the bromine position, the butyl group can be chemically modified and induced to cyclize onto the aromatic core or an adjacent aromatic ring, thereby forming a new fused ring system. ugent.be For instance, the butyl chain can be functionalized to contain a reactive group that, under specific conditions (e.g., acid catalysis or radical initiation), can undergo an intramolecular electrophilic aromatic substitution or a radical cyclization to build a new six-membered ring. ugent.be These methods provide a pathway to construct substituted naphthalene, phenanthrene, and other PAH frameworks, which are of interest for their unique electronic and photophysical properties. nih.gov

Aryl halides are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov this compound serves as a key intermediate for creating molecular scaffolds that form the core of many biologically active compounds. The 2-butylphenyl moiety, which can be readily installed using this reagent, is found in various compounds designed to interact with biological targets. The bromine atom acts as a "handle" for introducing other fragments through cross-coupling reactions, allowing for the systematic modification and optimization of a lead compound's structure to enhance its efficacy and pharmacokinetic properties. nbinno.com Its derivatives are utilized as precursors for herbicides, fungicides, and insecticides.

Development of Functional Materials and Organic Electronics

The unique combination of a reactive site (the bromine atom) and a bulky, solubilizing alkyl group (the butyl group) makes this compound an attractive starting material for the synthesis of functional organic materials. mnstate.edunbinno.com The 2-butylphenyl unit can be incorporated into larger conjugated systems, such as polymers and oligomers, which are the active components in organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The butyl group often enhances the solubility of the resulting materials in common organic solvents. nbinno.com This is a critical property for solution-based processing techniques, which are essential for manufacturing large-area and flexible electronic devices at a low cost. Furthermore, the steric bulk of the ortho-butyl group can influence the packing of polymer chains in the solid state, which in turn affects the material's electronic properties, such as charge carrier mobility and photoluminescence efficiency. nbinno.com By using this compound in polymerization reactions (e.g., Suzuki or Stille polymerization), materials scientists can fine-tune the properties of the resulting polymers for specific applications in organic electronics. nbinno.comnbinno.com

Research on Biomimetic and Enzyme-Catalyzed Reactions

Research into the application of biomimetic and enzyme-catalyzed reactions for the transformation of synthetic compounds is a burgeoning field in organic chemistry, offering pathways to novel structures under mild and selective conditions. However, specific research focusing exclusively on the use of "this compound" as a substrate in such reactions is not extensively documented in publicly available scientific literature. General principles from studies on related aryl halides can provide insights into potential, yet underexplored, applications.

Biomimetic approaches strive to replicate the efficiency and selectivity of natural biological processes in a laboratory setting. These reactions often employ catalysts that mimic the active sites of enzymes. For aryl halides, this could involve biomimetic catalysts for dehalogenation or coupling reactions that operate under environmentally benign conditions. While specific examples involving this compound are scarce, the broader class of aryl halides has been the subject of such investigations.

Enzyme-catalyzed reactions utilize isolated enzymes or whole-cell systems to perform chemical transformations. Enzymes like dehalogenases, oxygenases, and transferases have been shown to act on a variety of substrates. In the context of aryl halides, enzymes could potentially catalyze hydroxylation, dehalogenation, or the formation of new carbon-carbon bonds. The steric hindrance presented by the ortho-butyl group in this compound would be a significant factor in its viability as a substrate for many enzymes, likely requiring specifically engineered or selected biocatalysts.

Given the limited direct research on this compound in this specific area, a data table of detailed research findings cannot be compiled. Future research may yet explore the potential of this compound in biomimetic and enzyme-catalyzed synthetic strategies.

Advanced Analytical Methodologies for Research on 1 Bromo 2 Butylbenzene Transformations

Spectroscopic Techniques for Reaction Pathway Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of reactants, intermediates, and products in the transformations of 1-Bromo-2-butylbenzene. These techniques provide detailed information at the atomic and molecular level, which is fundamental to understanding reaction mechanisms.

Application of Nuclear Magnetic Resonance (NMR) in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. In the context of this compound transformations, ¹H and ¹³C NMR are routinely used to characterize the starting material and its subsequent products.

The ¹H NMR spectrum of a related compound, 1-bromo-4-butylbenzene, provides a useful analogy. The signals corresponding to the aromatic protons are typically observed in the downfield region (δ 7.0-7.5 ppm), and their splitting patterns reveal the substitution pattern on the benzene (B151609) ring. The protons of the butyl group appear in the upfield region (δ 0.9-2.7 ppm), with characteristic chemical shifts and multiplicities for the methyl, methylene, and methine protons, allowing for unambiguous assignment. chemicalbook.com

For this compound, the ortho-substitution would lead to more complex splitting patterns for the aromatic protons due to their distinct chemical environments. Mechanistic studies often involve monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals corresponding to the product(s) over time. For instance, in a substitution reaction where the bromine atom is replaced, significant changes in the chemical shifts of the aromatic protons and the carbon atom directly attached to the bromine would be observed in the ¹H and ¹³C NMR spectra, respectively.

Table 1: Representative ¹H NMR Chemical Shifts for Butylbenzene (B1677000) Derivatives

| Protons | 1-Bromobutane | 1-Bromo-4-butylbenzene (analogous) |

| -CH₃ | Triplet | Triplet |

| -CH₂- | Multiplets | Multiplets |

| Ar-H | - | Doublets |

This table is illustrative and based on general principles and data from analogous compounds. chemicalbook.comdocbrown.info

Mass Spectrometry for Intermediate and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for identifying reaction intermediates and products, especially in complex mixtures. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides structural information.

For instance, the mass spectrum of a similar compound, 1-bromo-2-ethylbenzene, would show a molecular ion peak corresponding to its molecular weight. nist.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation pathways for alkylbenzenes involve benzylic cleavage, leading to the formation of a stable tropylium (B1234903) ion or related structures. For this compound, a significant fragment would likely correspond to the loss of a propyl radical (C₃H₇), resulting in a prominent peak.

The NIST WebBook provides mass spectral data for related compounds like 1-bromo-2-nitrobenzene, which can be used to understand the fragmentation of ortho-substituted bromobenzenes. nist.gov The analysis of these fragmentation patterns is crucial for distinguishing between isomers and identifying unknown products in a reaction mixture.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the monitoring of reaction progress and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) in Reaction Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile compounds. In the context of this compound transformations, HPLC can be used to monitor the consumption of the starting material and the formation of the product in real-time. By withdrawing aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, a kinetic profile of the reaction can be constructed.

The choice of the stationary phase (e.g., normal-phase or reverse-phase) and the mobile phase is critical for achieving good separation. For bromo-aromatic compounds, reverse-phase HPLC using columns like C18 with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. sielc.com The retention time of each component is a characteristic property that allows for its identification and quantification. This data is instrumental in optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield of the desired product. Method development for the separation of derivatives of similar compounds, such as 1-bromo-3-chloro-2-propanol, highlights the utility of HPLC in resolving complex mixtures. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it ideal for studying many transformations of this compound.

X-ray Crystallography for Structural Confirmation in Complex Derivatives

While spectroscopic and chromatographic methods provide valuable information about the connectivity and purity of compounds, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique is particularly important for confirming the structure of new, complex derivatives of this compound, especially those with stereocenters or intricate spatial arrangements.

While a crystal structure for this compound itself may not be readily available, numerous studies on related bromo-substituted aromatic compounds demonstrate the power of this technique. For example, the crystal structure of 1-bromo-2-(phenylselenyl)benzene provides detailed information on the bond angles and dihedral angles in an ortho-disubstituted benzene ring. researchgate.net Similarly, studies on other bromo-substituted diphenyls and nitroalkenes illustrate how X-ray diffraction is used to establish the precise geometry of complex organic molecules. bath.ac.ukgrowingscience.comresearchgate.net For a novel derivative of this compound, obtaining a crystal structure would provide irrefutable proof of its chemical identity and spatial arrangement.

Kinetic Studies and Reaction Rate Determination

The kinetic analysis of chemical transformations involving this compound is crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting product distributions. Such studies focus on determining the rate at which reactants are converted into products and the factors that influence this rate. For this compound, kinetic studies are particularly insightful for electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

A common method for determining reaction rates is to monitor the concentration of reactants or products over time. This can be achieved using various analytical techniques, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and spectroscopy. For instance, in a nitration reaction, the disappearance of this compound and the appearance of the corresponding nitro-substituted products can be quantified at regular intervals.

The rate of a reaction is often expressed by a rate law, which for a simple case might take the form:

Rate = k[this compound]^m[Reagent]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant. The determination of these parameters is a primary goal of kinetic studies.

Illustrative Kinetic Data for Electrophilic Nitration

To illustrate the type of data obtained from kinetic studies, the following table presents hypothetical results for the nitration of this compound under pseudo-first-order conditions, where the concentration of the nitrating agent is in large excess.

| Time (minutes) | [this compound] (M) | ln[this compound] |

| 0 | 0.100 | -2.303 |

| 10 | 0.085 | -2.465 |

| 20 | 0.072 | -2.631 |

| 30 | 0.061 | -2.797 |

| 40 | 0.052 | -2.957 |

| 50 | 0.044 | -3.124 |

| 60 | 0.037 | -3.297 |

A plot of ln[this compound] versus time would yield a straight line, the slope of which is equal to the negative of the pseudo-first-order rate constant (-k').

Determination of Reaction Rate Constants

The rate constant, k, is a fundamental parameter that quantifies the intrinsic reactivity of a chemical transformation at a given temperature. By conducting experiments at various temperatures, the activation energy (Ea) of the reaction can be determined using the Arrhenius equation:

k = A * e^(-Ea/RT)

where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A higher activation energy corresponds to a reaction that is more sensitive to temperature changes.

The following table provides hypothetical rate constants and activation energies for the substitution at different positions on the this compound ring, highlighting the influence of the existing substituents on reactivity.

| Position of Substitution | Relative Rate Constant (at 298 K) | Activation Energy (kJ/mol) |

| 4-position (para to bromo, meta to butyl) | 1.00 | 65 |

| 6-position (ortho to bromo, ortho to butyl) | 0.25 | 75 |

| 3-position (meta to bromo, ortho to butyl) | 0.05 | 85 |

| 5-position (meta to bromo, meta to butyl) | 0.10 | 80 |

These hypothetical data illustrate that substitution is generally favored at the 4-position due to a combination of electronic activation from the butyl group and less steric hindrance compared to the 6-position. The higher activation energies for the other positions reflect the greater energy barrier to reaction at those sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.